molecular formula C12H10ClF3N2 B12332550 1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- CAS No. 922552-57-6

1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)-

Cat. No.: B12332550
CAS No.: 922552-57-6
M. Wt: 274.67 g/mol
InChI Key: OPNSFUSUCUJPPZ-UHFFFAOYSA-N
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Description

The compound 1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- features a tetrahydro-pyridoindole core substituted with a chlorine atom at position 6 and a trifluoromethyl (-CF₃) group at position 7. The trifluoromethyl group is known to improve metabolic stability and lipophilicity, making this compound a candidate for drug discovery, particularly in oncology or CNS disorders .

Properties

CAS No.

922552-57-6

Molecular Formula

C12H10ClF3N2

Molecular Weight

274.67 g/mol

IUPAC Name

6-chloro-9-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C12H10ClF3N2/c13-8-2-1-7(12(14,15)16)10-6-5-17-4-3-9(6)18-11(8)10/h1-2,17-18H,3-5H2

InChI Key

OPNSFUSUCUJPPZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC3=C(C=CC(=C23)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method yields the tricyclic indole structure, which can then be further modified to introduce the chloro and trifluoromethyl groups.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, potassium permanganate, lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula C11H12ClF3N2C_{11}H_{12}ClF_3N_2 and a molecular weight of approximately 250.68 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

Biological Activities

1H-Pyrido[4,3-b]indole derivatives have been shown to possess various pharmacological properties:

  • Neuroprotective Effects : Research indicates that derivatives of 1H-Pyrido[4,3-b]indole can modulate glutamate-dependent calcium ion uptake in neuronal tissues. This suggests potential applications in neurodegenerative diseases where glutamate toxicity is a concern .
  • Anti-inflammatory Properties : Certain derivatives have demonstrated anti-inflammatory effects, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory disorders .
  • Cytotoxic Activity : Studies have reported that some pyrido[4,3-b]indole derivatives exhibit cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

Treatment of Autoimmune Diseases

Recent patents highlight the use of 1H-Pyrido[4,3-b]indole derivatives as inhibitors of cyclic GMP-AMP synthase (cGAS), which is involved in the immune response. These compounds may be beneficial in treating autoimmune diseases where cGAS activity is dysregulated .

Neurodegenerative Disease Research

The neuroprotective properties of these compounds have led to their investigation as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural similarity to known neuroprotective agents like Dimebon (Latrepirdine) has spurred research into new derivatives with enhanced efficacy and safety profiles .

Synthesis and Derivatives

The synthesis of 1H-Pyrido[4,3-b]indole derivatives typically involves multi-step organic reactions that introduce various substituents at specific positions on the indole structure. The introduction of chlorine and trifluoromethyl groups has been shown to enhance biological activity.

Example Synthesis Route

A common synthetic route involves:

  • Formation of the tetrahydro indole ring through cyclization reactions.
  • Introduction of the chloro and trifluoromethyl groups via electrophilic aromatic substitution or similar methodologies.
  • Purification through chromatographic techniques to obtain the final product.
  • Neuroprotective Study : A study published in PMC demonstrated that various derivatives could significantly reduce calcium ion influx in rat cerebral cortex synaptosomes, suggesting their role in protecting neuronal cells from excitotoxicity .
  • Anti-inflammatory Research : Another research article highlighted the synthesis of modified pyrido[4,3-b]indoles that exhibited potent anti-inflammatory activity in animal models of arthritis .

Mechanism of Action

The mechanism of action of 1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it has been shown to bind to c-Met receptors, inhibiting their activity and thereby reducing cancer cell proliferation . The compound’s trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include derivatives with variations in halogenation, trifluoromethyl positioning, and heterocyclic saturation. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
6-Chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)-1H-pyrido[4,3-b]indole Cl (C6), CF₃ (C9) C₁₄H₁₂ClF₃N₂ Potential kinase inhibition; poor solubility
6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride Br (C6) C₁₁H₁₂BrN₂·HCl Higher molecular weight (296.6 g/mol); industrial-grade synthesis
6-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole OCH₃ (C6), CH₃ (C2) C₁₃H₁₆N₂O Enhanced solubility (methoxy group); molecular mass 216.28 g/mol
3-Chloro-6H,13H-pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-dione Cl (C3), fused pyrazinoindole system C₁₇H₈ClN₃O₂ High melting point (306.3–306.7°C); moderate yield (65%)
6-Chloro-8-nitro-2,3,4,9-tetrahydro-1H-carbazole (Compound 15a) Cl (C6), NO₂ (C8) C₁₂H₁₀ClN₂O₂ Herbicide activity; nitro group enhances electrophilicity

Biological Activity

1H-Pyrido[4,3-b]indole derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications. The compound 1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- is particularly notable for its biological activity as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) and its implications in treating various diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound reveal its efficacy as a CFTR potentiator. The core structure of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been identified as a novel chemotype that enhances CFTR activity. Research indicates that specific modifications to this scaffold can lead to improved biological performance and drug-like properties. For instance, an enantiomerically pure derivative demonstrated significant efficacy in rescuing gating defects associated with F508del- and G551D-CFTR mutations .

Biological Activity and Mechanisms

The biological activity of 1H-Pyrido[4,3-b]indole derivatives primarily revolves around their role as CFTR potentiators. Key findings include:

  • Efficacy in CFTR Activation : In vitro studies using immortalized bronchial epithelial cell lines showed that these compounds could activate mutant CFTR in a dose-dependent manner when combined with forskolin, a known CFTR activator .
  • In Vivo Characterization : The compound exhibited good oral bioavailability and adequate distribution to lung tissues in animal models, indicating its potential for therapeutic use in cystic fibrosis .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of 1H-Pyrido[4,3-b]indole derivatives:

  • Cystic Fibrosis Potentiation : A study assessed the ability of the compound to enhance chloride secretion in primary human bronchial epithelial cells from non-CF individuals. The results showed that the compound effectively stimulated wild-type CFTR under submaximal cAMP conditions .
  • Antitumor Activity : Other derivatives within this chemical class have been evaluated for anticancer properties. For example, compounds with similar scaffolds demonstrated significant antiproliferative effects against various cancer cell lines .

Summary of Biological Activities

The following table summarizes the biological activities associated with 1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)- :

Biological ActivityMechanism/EffectReference
CFTR PotentiationEnhances chloride ion transport
Antitumor ActivityInduces apoptosis in cancer cells
Anti-inflammatory EffectsModulates immune response via cGAS inhibition

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to structurally similar compounds like 6-methoxy-1,2,3,4-tetrahydro-β-carboline hydrochloride. For example, aromatic protons in the indole ring typically resonate at δ 6.5–8.0 ppm, while tetrahydro-pyrido protons appear at δ 2.5–4.0 ppm .
  • IR Spectroscopy : Look for key functional group signals, such as C-Cl (550–650 cm⁻¹) and CF₃ (1100–1250 cm⁻¹) stretches .
  • HRMS : Use electrospray ionization (ESI) to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ adducts) with <5 ppm error .

What experimental precautions are critical for handling unstable intermediates during synthesis?

Q. Advanced Research Focus

  • Degradation Risks : The compound may decompose under heat or light, releasing toxic gases (e.g., HF or Cl₂). Store at 2–8°C in amber vials under nitrogen .
  • Incompatibilities : Avoid oxidizers (e.g., peroxides) and moisture to prevent side reactions .
  • Safety Protocols : Use fume hoods, PPE (gloves, goggles), and emergency rinsing stations for skin/eye exposure .

How can mutagenic potential be assessed using the Ames test, and what are common pitfalls?

Q. Advanced Research Focus

  • Methodology : Follow McCann et al. (1975) for Salmonella mutagenicity testing. Use liver microsomes (S9 fraction) to metabolize the compound, and quantify mutagenic potency via dose-response curves .
  • Pitfalls :
    • False negatives due to insufficient metabolic activation.
    • Overestimation of risk if bacterial strains (e.g., TA98/TA100) are overly sensitive to trifluoromethyl groups .

What mechanistic insights explain the regioselectivity of cyclization reactions in pyridoindole derivatives?

Advanced Research Focus
Cyclization often proceeds via radical or electrophilic pathways. For example:

  • Radical-Mediated : Fe(II) catalysis generates radicals at the indole C-2 position, enabling regioselective coupling with sulfonyl groups, as seen in sulfonyl indoline syntheses .
  • Electrophilic Cyclization : Tetrafluoro-1,4-benzoquinone (TFB) promotes intramolecular amide cyclization in tetrahydrocarbazoles, forming the azocino[4,3-b]indole scaffold .

How should conflicting NMR data be resolved when analyzing derivatives with trifluoromethyl substituents?

Q. Advanced Research Focus

  • Solvent Effects : Use deuterated DMSO or CDCl₃ to minimize solvent-shift artifacts.
  • Dynamic Effects : Trifluoromethyl groups can cause signal splitting due to restricted rotation. Variable-temperature NMR (e.g., −40°C to 25°C) helps clarify splitting patterns .
  • Comparative Analysis : Cross-reference with X-ray crystallography data from structurally related compounds (e.g., tetrahydro-β-carbolines) .

What strategies improve yield in multi-step syntheses of halogenated pyridoindoles?

Q. Advanced Research Focus

  • Step Optimization :
    • Chlorination: Use N-chlorosuccinimide (NCS) in DMF at 0°C to minimize overhalogenation .
    • Trifluoromethylation: Employ Umemoto’s reagent (e.g., trifluoromethylarylsulfonium salts) for high electrophilic CF₃ transfer .
  • Byproduct Mitigation : Add molecular sieves to absorb HCl in carbazole alkylation steps .

How does the trifluoromethyl group influence the compound’s electronic and steric properties?

Q. Advanced Research Focus

  • Electron-Withdrawing Effects : The CF₃ group decreases electron density on the indole ring, altering reactivity in electrophilic substitution (e.g., nitration occurs at C-7 instead of C-5) .
  • Steric Hindrance : X-ray data for analogs (e.g., 9H-pyrido[2,3-b]indole) show CF₃ groups induce torsional strain, reducing planarity and π-stacking interactions .

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